molecular formula C15H17ClN2O5 B2480946 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide CAS No. 923233-22-1

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide

Cat. No.: B2480946
CAS No.: 923233-22-1
M. Wt: 340.76
InChI Key: NSRXSNXGRQGNOE-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide is a complex organic compound characterized by its unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide typically involves multiple steps. One common approach starts with the preparation of the spiroketal intermediate, 1,4-dioxaspiro[4.4]nonane, which can be synthesized from aliphatic compounds and lactones. The spiroketal is then reacted with appropriate amines and chlorinated nitrobenzene derivatives under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzenesulfonamide

Uniqueness

N-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide is unique due to its specific spiro structure and the presence of both chloro and nitro functional groups

Properties

IUPAC Name

5-chloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O5/c16-10-3-4-13(18(20)21)12(7-10)14(19)17-8-11-9-22-15(23-11)5-1-2-6-15/h3-4,7,11H,1-2,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRXSNXGRQGNOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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